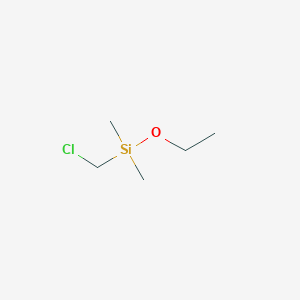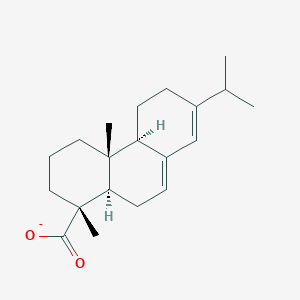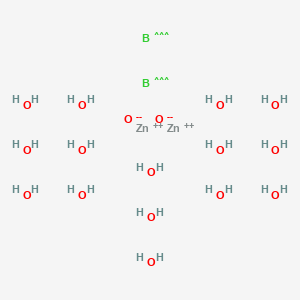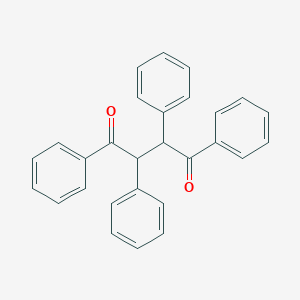
Benzene, 1-methyl-4-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-4-(2-phenylethyl)-, also known as ethylbenzene, is a colorless liquid with a sweet odor. It is commonly used as a solvent in the production of plastics, synthetic rubber, and other chemicals. Ethylbenzene is also found in gasoline and is a component of tobacco smoke.
Mécanisme D'action
The mechanism of action of Benzene, 1-methyl-4-(2-phenylethyl)- is not fully understood. However, it is believed to act as a central nervous system depressant, affecting the function of neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
Exposure to Benzene, 1-methyl-4-(2-phenylethyl)- has been shown to cause a range of biochemical and physiological effects in animals and humans. These include damage to the liver, kidneys, and lungs, as well as effects on the immune system and reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
Ethylbenzene has several advantages as a solvent for lab experiments. It is relatively inexpensive, readily available, and has a low toxicity. However, it can be difficult to remove from samples and can interfere with some analytical techniques.
Orientations Futures
There are several future directions for research on Benzene, 1-methyl-4-(2-phenylethyl)-. These include:
1. Developing new methods for the synthesis of Benzene, 1-methyl-4-(2-phenylethyl)- that are more environmentally friendly and sustainable.
2. Investigating the effects of long-term exposure to Benzene, 1-methyl-4-(2-phenylethyl)- on human health.
3. Developing new analytical techniques for the detection and quantification of Benzene, 1-methyl-4-(2-phenylethyl)- in environmental and biological samples.
4. Studying the mechanisms of action of Benzene, 1-methyl-4-(2-phenylethyl)- on the central nervous system and other physiological systems.
5. Developing new applications for Benzene, 1-methyl-4-(2-phenylethyl)- in the production of chemicals and materials.
Méthodes De Synthèse
Ethylbenzene is synthesized by the alkylation of benzene with ethylene in the presence of a catalyst, such as aluminum chloride. The reaction produces a mixture of Benzene, 1-methyl-4-(2-phenylethyl)- and diBenzene, 1-methyl-4-(2-phenylethyl)-, which can be separated by distillation.
Applications De Recherche Scientifique
Ethylbenzene is used in scientific research as a solvent for the extraction and purification of organic compounds. It is also used as a starting material for the synthesis of other chemicals, such as styrene, which is used in the production of polystyrene.
Propriétés
Numéro CAS |
14310-20-4 |
|---|---|
Nom du produit |
Benzene, 1-methyl-4-(2-phenylethyl)- |
Formule moléculaire |
C15H16 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1-methyl-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Clé InChI |
CVFXRTRMJYAVJB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Autres numéros CAS |
14310-20-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



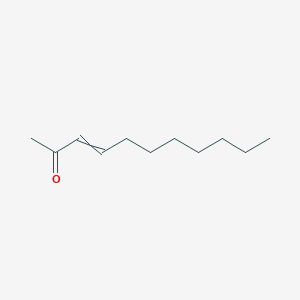
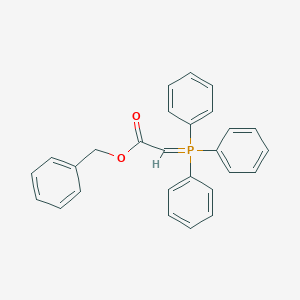
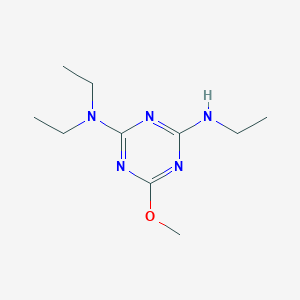

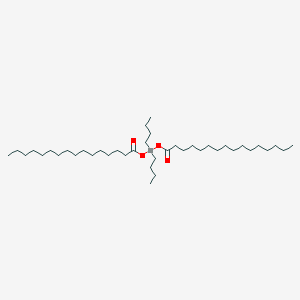
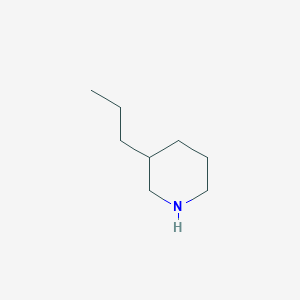

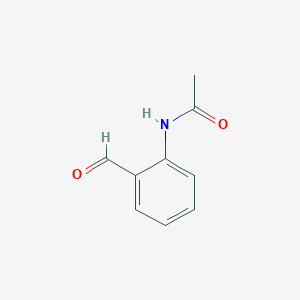
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
